

DNP-Pro-OH chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dnp-Pro-OH*

Cat. No.: *B555908*

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties and Applications of **DNP-Pro-OH** Derivatives

Introduction

The term "**DNP-Pro-OH**" designates a molecular structure featuring a 2,4-dinitrophenyl (DNP) group attached to a proline (Pro) residue with a C-terminal hydroxyl (-OH) group. It is important to note that this is not a single, defined compound but rather a core component of various larger molecules, predominantly peptides. In the majority of research and commercial applications, **DNP-Pro-OH** forms the basis of enzyme substrates, where the DNP moiety functions as a quencher in fluorescence-based assays.

This guide provides a comprehensive overview of the core chemical properties of the 2,4-dinitrophenyl group and its application within the context of **DNP-Pro-OH** peptides. Furthermore, it delves into the well-established biological activity of the standalone 2,4-dinitrophenol molecule as a mitochondrial uncoupling agent, a fundamental aspect of its toxicological and potential therapeutic profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights.

Chemical Properties of the 2,4-Dinitrophenol (DNP) Core

The 2,4-dinitrophenol (DNP) moiety is the defining feature of this class of compounds. Its chemical and physical properties are central to its function in various applications.

Physicochemical Properties of 2,4-Dinitrophenol

The key physicochemical properties of 2,4-dinitrophenol are summarized in the table below.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C ₆ H ₄ N ₂ O ₅ [1] [2]
Molecular Weight	184.11 g/mol [1] [2] [3]
Appearance	Yellow crystalline solid with a sweet, musty odor. [1] [2]
Melting Point	113-115.5 °C [1] [4]
Solubility	Slightly soluble in water (2.79 g/L at 20°C); soluble in ethanol, ether, benzene, and aqueous alkaline solutions. [1] [2]
Acidity (pKa)	4.09 [1]
log P	1.67 - 1.91 [1] [3]
Vapor Pressure	1.42 x 10 ⁻⁴ mm Hg at 25 °C [3]

Spectroscopic Data for the DNP Moiety

Spectroscopic analysis is crucial for the identification and characterization of DNP-containing compounds.

Spectroscopy Type	Key Features and Expected Chemical Shifts
^1H NMR	In DNP-amino acid derivatives, the protons on the dinitrophenyl ring typically appear as distinct signals in the aromatic region of the spectrum. For example, in N-(2,4-dinitrophenyl)-L-phenylalanine in DMSO- d_6 , signals are observed around 8.86 ppm, 8.26 ppm, and 7.19 ppm. [5] [6] The specific shifts can vary depending on the solvent and the rest of the molecule.
^{13}C NMR	The carbon atoms of the DNP ring will show characteristic peaks in the downfield region of the ^{13}C NMR spectrum, typically between 120 and 150 ppm, due to the electron-withdrawing effects of the nitro groups.
FTIR	The infrared spectrum of DNP shows characteristic peaks for the hydroxyl group (broad band around 3419 cm^{-1}), C-H stretching (around 2928 cm^{-1}), and nitro group (NO_2) asymmetric and symmetric stretching vibrations, typically found in the regions of $1500\text{--}1600\text{ cm}^{-1}$ and $1300\text{--}1370\text{ cm}^{-1}$, respectively. [7]
UV-Vis	2,4-Dinitrophenol exhibits a characteristic UV-Vis absorption spectrum with a maximum absorption (λ_{max}) around 360 nm. This property is fundamental to its function as a fluorescence quencher. [7] [8]

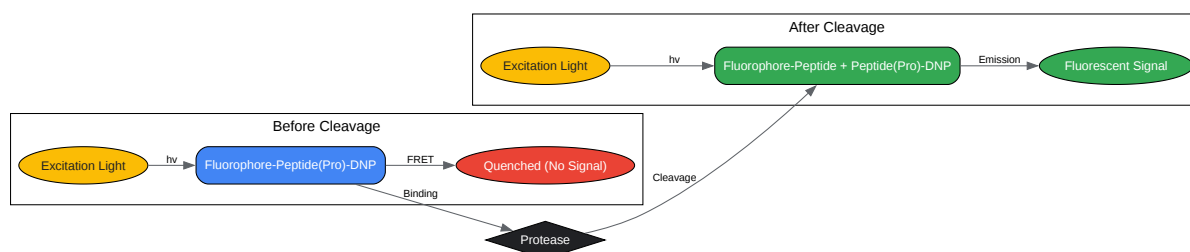
DNP-Pro-OH Peptides as Fluorogenic Enzyme Substrates

A primary application of the **DNP-Pro-OH** motif is in the design of fluorogenic substrates for proteases, particularly matrix metalloproteinases (MMPs).[\[8\]](#)

General Structure and Principle of FRET-Based Assays

These substrates are typically synthetic peptides that contain a fluorophore and a quencher moiety. The 2,4-dinitrophenyl group serves as an efficient quencher for various fluorophores, such as tryptophan or 7-methoxycoumarin-4-yl)acetyl (Mca), through a mechanism known as Förster Resonance Energy Transfer (FRET).[8][9]

In the intact peptide substrate, the fluorophore and the DNP quencher are in close proximity. When the fluorophore is excited, it transfers its energy non-radiatively to the DNP group, thus quenching the fluorescence emission. Upon cleavage of the peptide bond between the fluorophore and the quencher by a specific protease, the two moieties are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[9]



[Click to download full resolution via product page](#)

Workflow of a FRET-based protease assay using a DNP-quenched substrate.

Synthesis of DNP-Peptides

DNP-functionalized peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[10][11] The synthesis involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. To incorporate a DNP-protected amino acid, a

derivative such as N α -Boc-N τ -(2,4-dinitrophenyl)-D-histidine (Boc-D-His(DNP)-OH) can be used.^[11] The DNP group is stable to the acidic conditions used for the removal of the N α -Boc protecting group (e.g., trifluoroacetic acid, TFA) but can be selectively removed under mild, orthogonal conditions, such as thiolysis with 2-mercaptoethanol or thiophenol, before the final cleavage of the peptide from the resin.^{[11][12]}

Experimental Protocols

Protocol: Matrix Metalloproteinase (MMP) Activity Assay

This protocol provides a representative method for measuring the activity of MMP-2 or MMP-9 using a DNP-quenched fluorogenic substrate.

Materials:

- MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, where Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)
- Recombinant active MMP-2 or MMP-9
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5
- MMP Inhibitor (e.g., Ilomostat) for control experiments
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the MMP substrate in DMSO.
 - Dilute the substrate in Assay Buffer to the desired final concentration (typically 1-10 μ M).
 - Dilute the active MMP enzyme in Assay Buffer to the desired concentration.
- Assay Setup:

- To each well of the 96-well plate, add 50 μ L of the diluted substrate solution.
- For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
- To initiate the reaction, add 50 μ L of the diluted enzyme solution to each well. For the negative control, add 50 μ L of Assay Buffer without the enzyme.
- Measurement:
 - Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
- Data Analysis:
 - Plot the fluorescence intensity versus time.
 - The initial rate of the reaction (v_0) is determined from the slope of the linear portion of the curve.
 - Enzyme activity can be calculated by comparing the reaction rates of the samples to a standard curve of the free fluorophore.

Protocol: Assessment of Mitochondrial Uncoupling by DNP

This protocol describes how to measure changes in mitochondrial membrane potential (MMP) in cultured cells treated with 2,4-dinitrophenol using the JC-1 fluorescent dye.[\[13\]](#)[\[14\]](#)

Materials:

- Cultured cells (e.g., HepG2)
- 2,4-Dinitrophenol (DNP)

- JC-1 dye
- FCCP or CCCP (positive control for mitochondrial uncoupling)
- Cell culture medium
- 96-well black, clear-bottom plate
- Fluorescence microscope or plate reader with filters for green (~535 nm) and red (~590 nm) fluorescence.

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of DNP for the desired time (e.g., 1-24 hours). Include a vehicle-only negative control and a positive control treated with FCCP or CCCP (e.g., 10 μ M for 30 minutes).[13]
- JC-1 Staining:
 - Prepare a JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions (typically 1-10 μ g/mL).
 - Remove the treatment medium from the cells and add the JC-1 staining solution to each well.
 - Incubate the plate at 37°C for 15-30 minutes, protected from light.[13]
- Measurement:
 - After incubation, wash the cells with an appropriate buffer (e.g., PBS).
 - Measure the fluorescence intensity using a plate reader. Read the fluorescence of JC-1 monomers (green) at Ex/Em \approx 485/535 nm and J-aggregates (red) at Ex/Em \approx 540/590 nm.[13][14]

- Data Analysis:
 - The ratio of red to green fluorescence is calculated for each well.
 - A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization (uncoupling). Healthy, polarized mitochondria will have a high red/green ratio, while uncoupled mitochondria will have a low ratio.

Biological Activity and Signaling Pathways of 2,4-Dinitrophenol

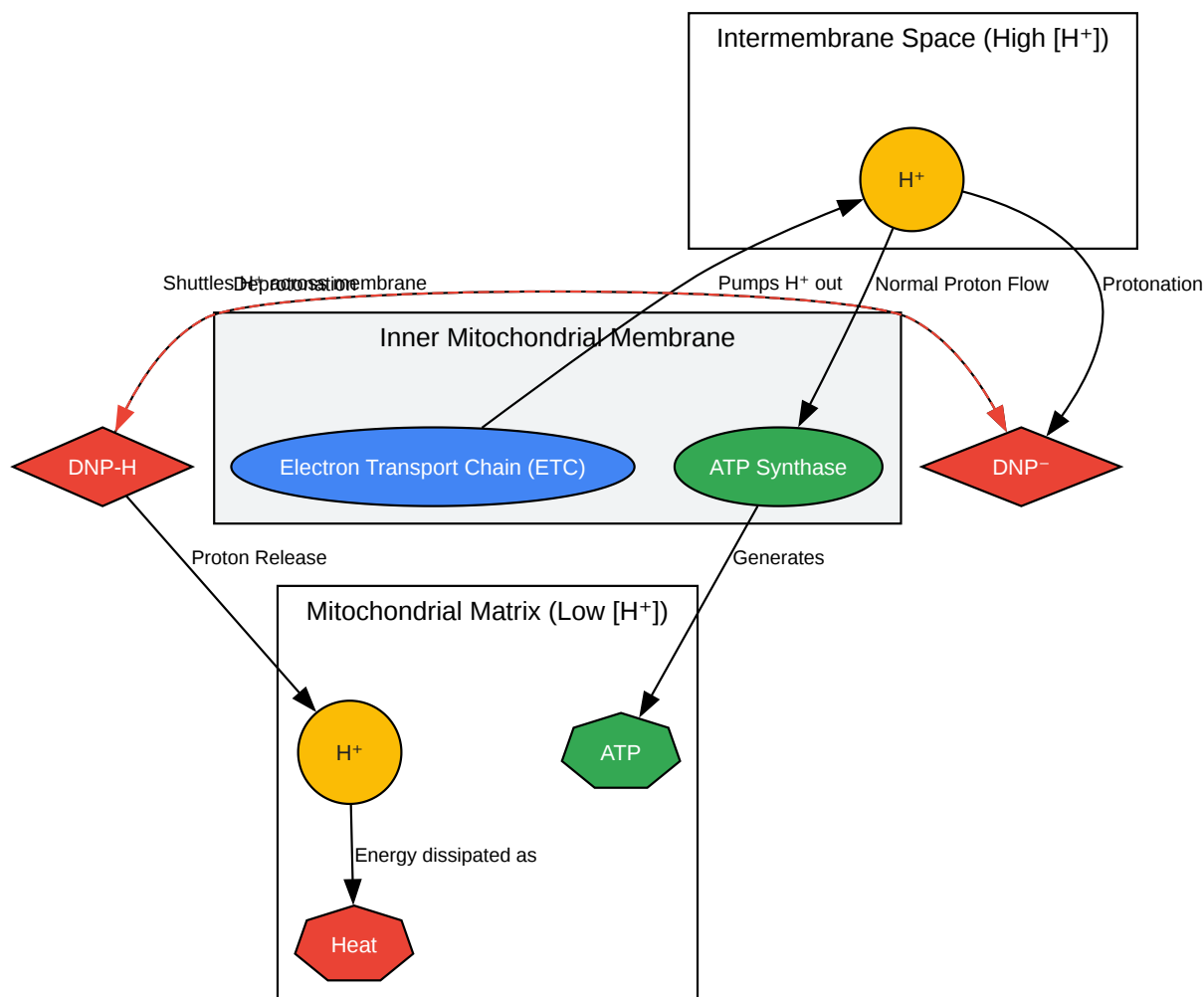
Beyond its use as a chemical tool in peptide substrates, DNP itself has profound biological effects as a mitochondrial uncoupler.

Mechanism of Mitochondrial Uncoupling

DNP is a classic protonophore, an agent that can transport protons across biological membranes.^[15] In the context of mitochondria, DNP disrupts the proton gradient across the inner mitochondrial membrane that is established by the electron transport chain.

Normally, this proton-motive force drives the synthesis of ATP via ATP synthase. DNP, being a lipophilic weak acid, picks up a proton in the acidic intermembrane space, diffuses across the inner membrane, and releases the proton into the more alkaline mitochondrial matrix. This "short-circuits" the proton flow, bypassing ATP synthase. Consequently, the energy stored in the proton gradient is dissipated as heat instead of being used for ATP production.^[15]

Mechanism of DNP-induced Mitochondrial Uncoupling

[Click to download full resolution via product page](#)

DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane.

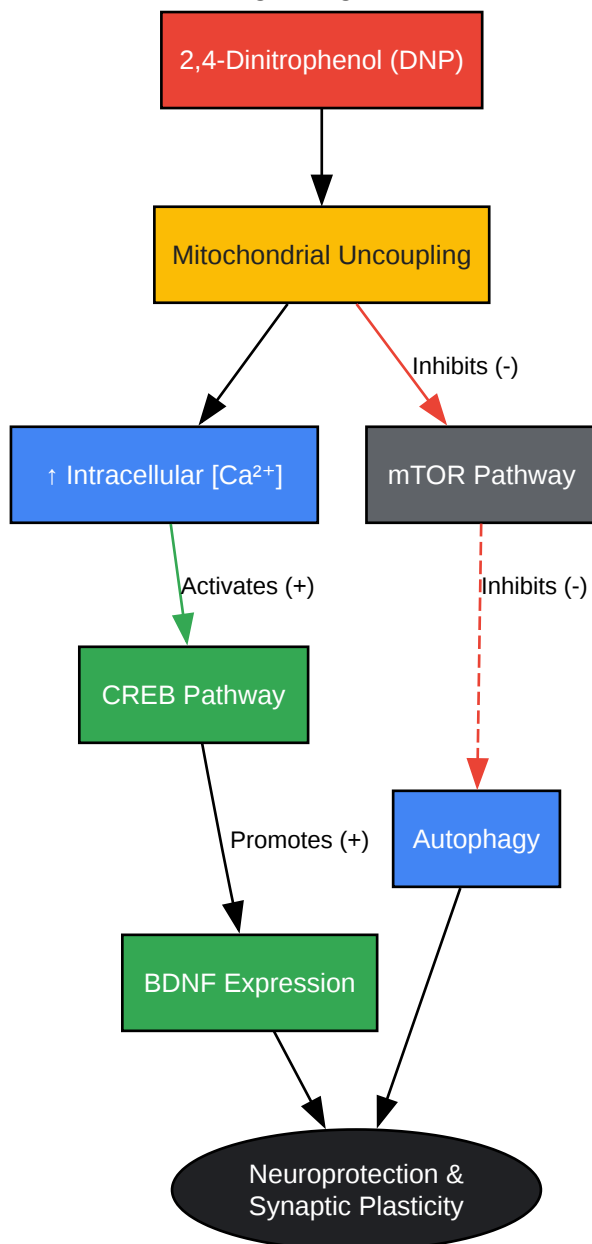
Downstream Cellular Signaling

Mild mitochondrial uncoupling induced by low doses of DNP can trigger adaptive stress responses in cells, particularly in neurons.^{[16][17]} This is not a direct interaction of DNP with

signaling proteins, but rather a consequence of the altered metabolic state. Key affected pathways include:

- **Activation of the CREB Pathway:** DNP treatment has been shown to increase intracellular Ca^{2+} levels, which can lead to the activation of Ca^{2+} -dependent signaling cascades that converge on the transcription factor CREB (cAMP response element-binding protein).[17][18] Activated CREB promotes the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[17]
- **Inhibition of mTOR Signaling:** DNP treatment can lead to the suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[16][18] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is often associated with pro-survival processes like autophagy.
- **Induction of Autophagy:** By altering the cellular energy status and inhibiting mTOR, DNP can stimulate autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[16][17]

Downstream Signaling Effects of DNP



[Click to download full resolution via product page](#)

Cellular signaling pathways modulated by DNP-induced mitochondrial uncoupling.

Conclusion

The "**DNP-Pro-OH**" core structure is a versatile chemical motif with significant applications in biochemical research and potential implications in cell biology. As a component of fluorogenic peptides, its properties as a fluorescence quencher are paramount, enabling sensitive and

continuous monitoring of enzyme activity. As a standalone molecule, 2,4-dinitrophenol's potent ability to uncouple mitochondrial respiration highlights its importance as both a toxicant and a tool for studying cellular metabolism and stress response pathways. A thorough understanding of these dual roles is essential for professionals in drug development and life sciences research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitrophenol | C₆H₄N₂O₅ | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. N-(2,4-DINITROPHENYL)-L-PHENYLALANINE(1655-54-5) 1H NMR spectrum [chemicalbook.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 13. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]

- 16. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya » Mitochondrial Pharmaceuticals [mitochonpharma.com]
- 18. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNP-Pro-OH chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555908#dnp-pro-oh-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com